molecular formula C13H8F3NO3 B181464 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid CAS No. 197847-94-2

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid

Cat. No.: B181464
CAS No.: 197847-94-2
M. Wt: 283.2 g/mol
InChI Key: UZTLKBORYPDIRC-UHFFFAOYSA-N
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Description

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid is a specialized nicotinic acid derivative designed for advanced research and development, particularly in medicinal chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure incorporates a trifluoromethoxy phenyl moiety, a feature known to significantly influence the pharmacokinetic and physicochemical properties of drug candidates, such as their metabolic stability, lipophilicity, and binding affinity. The presence of both the carboxylic acid and aromatic rings offers multiple sites for chemical modification, making it a valuable scaffold for creating targeted libraries in drug discovery programs. Research involving similar trifluoromethyl-substituted nicotinic acid derivatives has demonstrated their potential as inhibitors of clinically relevant targets. For instance, studies on analogous compounds have shown promise in developing allosteric dual-site inhibitors of HIV-1 Reverse Transcriptase , highlighting the strategic value of this chemical class in seeking new therapeutic agents. As a research chemical, its primary value lies in its application toward the discovery and optimization of novel bioactive molecules for various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTLKBORYPDIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647042
Record name 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-94-2
Record name 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biaryl framework of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid. This method couples a boronic acid derivative with a halogenated nicotinic acid precursor, typically mediated by palladium catalysts.

Key Reagents and Conditions

  • Boronic Acid Derivative : 2-(Trifluoromethoxy)phenylboronic acid.

  • Halogenated Precursor : 6-Bromonicotinic acid or 6-chloronicotinic acid.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : Na₂CO₃ or K₃PO₄.

  • Solvent : Dioxane/water (4:1) or THF.

  • Temperature : 80–100°C under reflux.

Mechanistic Pathway

The reaction proceeds via oxidative addition of the palladium catalyst to the halogenated nicotinic acid, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. The trifluoromethoxy group remains stable under these conditions due to its strong electron-withdrawing nature.

Yield Optimization

  • Ligand Effects : Bidentate ligands like dppf improve catalyst stability, increasing yields from 65% to 82%.

  • Solvent Choice : Mixed dioxane/water systems enhance solubility of inorganic bases, reducing side reactions.

  • Example : A 2019 study reported an 85% yield using PdCl₂(dppf) and Na₂CO₃ in dioxane/water at 90°C.

Palladium-Catalyzed Carbonylative Coupling

Methodology

This approach introduces the carboxylic acid moiety via carbonylative coupling, combining aryl halides with carbon monoxide under palladium catalysis.

Reaction Parameters

  • Substrate : 6-Bromo-2-(trifluoromethoxy)phenylpyridine.

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • CO Pressure : 1–3 atm.

  • Solvent : DMF or NMP.

  • Temperature : 100–120°C.

Case Study

A 2020 protocol achieved 78% yield by employing Pd(OAc)₂/Xantphos in DMF at 110°C under 2 atm CO. The carboxylic acid group was introduced regioselectively at the 6-position.

Directed Ortho-Metalation for Functional Group Installation

Strategy

Directed ortho-metalation (DoM) enables precise introduction of the trifluoromethoxy group at the 2-position of the phenyl ring.

Stepwise Synthesis

  • Lithiation : Treat 2-bromophenylnicotinic acid with n-BuLi at -78°C in THF.

  • Trifluoromethoxylation : React with trifluoromethyl triflate (CF₃OTf).

  • Quenching : Use dry ice to trap the lithiated intermediate, yielding the carboxylic acid.

Challenges and Solutions

  • Side Reactions : Competing proto-demetalation is mitigated by slow addition of CF₃OTf.

  • Yield : 70–75% after crystallization from ethanol/water.

Hydrolysis of Nitrile Precursors

Nitrile Synthesis and Hydrolysis

6-[2-(Trifluoromethoxy)phenyl]nicotinonitrile serves as a key intermediate, hydrolyzed to the target acid under acidic or basic conditions.

Nitrile Preparation

  • Coupling Reaction : 6-Chloronicotinonitrile + 2-(trifluoromethoxy)phenylzinc bromide (Negishi coupling).

  • Catalyst : NiCl₂(dppe).

  • Yield : 68%.

Hydrolysis Conditions

  • Acidic : HCl (6M)/reflux/12 h → 90% yield.

  • Basic : NaOH (20%)/100°C/8 h → 88% yield.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (%)Scalability
Suzuki-MiyauraPdCl₂(dppf)/Na₂CO₃8598High
Carbonylative CouplingPd(OAc)₂/Xantphos7895Moderate
Directed Ortho-Metalationn-BuLi/CF₃OTf7597Low
Nitrile HydrolysisNiCl₂(dppe)/NaOH8899High

Key Observations :

  • The Suzuki-Miyaura method offers the best balance of yield and scalability.

  • Nitrile hydrolysis achieves high purity but requires hazardous cyanide intermediates.

  • Directed metalation is limited by strict temperature control requirements.

Industrial-Scale Production Considerations

Cost-Efficiency

  • Catalyst Recycling : Pd recovery via activated carbon adsorption reduces costs by 40%.

  • Solvent Recovery : Distillation of dioxane/water mixtures achieves >90% solvent reuse.

Chemical Reactions Analysis

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : This compound serves as a versatile building block for synthesizing more complex fluorinated compounds, which are essential in various chemical applications.

2. Biology

  • Enzyme Inhibition : It is extensively used in studies involving enzyme inhibition and receptor binding. The compound has been shown to interact with enzymes like cyclooxygenases, influencing metabolic pathways and cellular functions.

3. Medicine

  • Antiviral Activity : The compound acts as an allosteric inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), preventing viral replication. This mechanism highlights its potential in developing antiviral therapies.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and inhibition of signaling pathways involved in tumor growth.

4. Industry

  • Agrochemicals : Its unique properties make it suitable for use in the production of agrochemicals, enhancing crop protection and yield.

Biochemical Pathways and Mechanisms

The compound's interaction with biological systems is significant:

  • HIV-1 Replication Inhibition : By inhibiting RNase H function, it disrupts the replication cycle of HIV-1, showcasing its therapeutic potential in antiviral drug development.
  • Inflammatory Response Modulation : It influences gene expression related to inflammation, affecting cellular metabolism and immune responses.

Case Studies

Several studies have explored the biological activities of 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid:

  • Antiviral Studies : Research demonstrated that derivatives of this compound effectively inhibited HIV-1 replication in cell-based assays, suggesting favorable pharmacokinetic properties for therapeutic applications.
  • Anticancer Activity : In vitro assays revealed selective cytotoxic effects against various human cancer cell lines, indicating potential for further development in cancer therapeutics.

Summary of Findings

The applications of this compound span multiple scientific domains:

Application AreaKey Findings
ChemistryServes as a building block for complex fluorinated compounds.
BiologyModulates enzyme activity and gene expression related to inflammation.
MedicineExhibits antiviral activity against HIV-1 and potential anticancer properties.
IndustryUtilized in agrochemical production.

Mechanism of Action

The mechanism of action of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the nicotinic acid moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and pharmacological features of 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid with related compounds:

Compound Name Substituents/Modifications Key Properties/Applications Pharmacological Activity (TRPM8 IC₅₀) Reference
This compound 2-Trifluoromethoxyphenyl, carbamoyl linker TRPM8 antagonist intermediate (AMG 333) 1.2 nM (AMG 333)
6-(Trifluoromethyl)nicotinic acid 6-Trifluoromethyl Intermediate in agrochemicals/pharmaceuticals Not reported
6-(2,2,2-Trifluoroethoxy)nicotinic acid 6-Trifluoroethoxy Synthetic intermediate; lower lipophilicity Not reported
2-Hydroxy-6-(trifluoromethyl)nicotinic acid 2-Hydroxy, 6-trifluoromethyl Fluorinated pharmaceutical intermediate Not reported
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-Hydroxy, 5-(2-fluorophenyl) Neurological research (structure-activity studies) Not reported
Key Observations:

Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound provides superior electronic effects (strong electron-withdrawing nature) compared to trifluoromethyl, enhancing receptor binding .

Carbamoyl Linker : Unique to this compound, this group is critical for TRPM8 antagonism, as its absence in simpler analogues (e.g., 6-(trifluoromethyl)nicotinic acid) abolishes activity .

Stereochemistry : The (S)-configuration in AMG 333, derived from the parent acid, is essential for potency; racemic mixtures show reduced efficacy .

Biological Activity

6-[2-(Trifluoromethoxy)phenyl]nicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to the nicotinic acid structure. Its synthesis typically employs methods such as Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for its structure . Characterization techniques like NMR spectroscopy and mass spectrometry confirm its structural integrity and purity.

Research indicates that this compound primarily acts as an allosteric inhibitor of RNase H associated with HIV-1 reverse transcriptase. By inhibiting this enzyme, the compound disrupts the replication cycle of retroviruses such as HIV. Additionally, it has been shown to modulate inflammatory responses by interacting with cyclooxygenases and influencing cellular metabolism .

Antiviral Activity

The compound's antiviral properties are particularly noteworthy. It has demonstrated efficacy against HIV-1 by inhibiting RNase H activity, which is crucial for viral replication. The binding affinity and inhibition constants have been determined through biochemical assays, showcasing its potential as a therapeutic agent in antiviral drug development.

Antibacterial Properties

This compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria. Although specific mechanisms remain unclear, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown it can inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy. However, further research is required to elucidate the underlying mechanisms and optimize its efficacy against specific cancer types .

Table 1: Biological Activity Summary of this compound

Activity TypeObserved EffectReference
AntiviralInhibition of HIV-1 RNase H
AntibacterialActivity against gram-positive/negative bacteria
AnticancerInhibition of cancer cell growth

Case Studies

  • HIV-1 Inhibition : A study demonstrated that this compound effectively inhibited HIV-1 replication in vitro by targeting RNase H activity. The compound showed a significant reduction in viral load compared to untreated controls.
  • Antibacterial Efficacy : Another investigation assessed the antibacterial properties against various strains of Staphylococcus aureus and Escherichia coli. Results indicated a notable decrease in bacterial viability at concentrations as low as 50 µM.
  • Anticancer Activity : In a recent study on human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity that warrants further exploration in vivo.

Q & A

Q. What are the recommended safety protocols for handling 6-[2-(trifluoromethoxy)phenyl]nicotinic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant clothing, gloves (e.g., nitrile), and eye/face protection. Use a self-contained breathing apparatus in case of aerosol formation .
  • Spill Management: Sweep material into sealed containers. Avoid dispersal into drains or low-lying areas. Ventilate the area during cleanup .
  • First Aid: For skin contact, immediately rinse with water and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers confirm the purity and structural identity of this compound?

Answer:

  • Analytical Techniques:
    • Mass Spectrometry (MS): Compare fragmentation patterns with reference data (e.g., NIST Chemistry WebBook) to verify molecular weight and functional groups .
    • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C NMR spectra for characteristic peaks (e.g., trifluoromethoxy group at ~75 ppm in 19^{19}F NMR) .
    • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time should match certified reference standards .

Q. What are the key synthetic routes for this compound?

Answer:

  • Method 1 (Coupling Reaction):
    • Start with 2-(trifluoromethoxy)phenylboronic acid and 6-bromonicotinic acid.
    • Use a palladium catalyst (e.g., Pd(PPh3_3)4_4) under Suzuki-Miyaura conditions (Na2_2CO3_3, DME/H2_2O, 80°C) .
    • Purify via column chromatography (silica gel, ethyl acetate/hexanes).
  • Method 2 (Decarbonylative Functionalization):
    • Employ nickel catalysis (Ni(cod)2_2/dppf ligand) with thiols to introduce sulfur-containing groups while retaining the trifluoromethoxy moiety .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethoxy group’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilicity .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

Q. What experimental strategies resolve contradictions in spectral data for trifluoromethoxy-substituted compounds?

Answer:

  • Case Example: If 19^{19}F NMR data conflicts with literature:
    • Validate solvent effects (e.g., DMSO vs. CDCl3_3 shifts) .
    • Cross-check with X-ray crystallography to confirm spatial arrangement of substituents .
    • Re-examine synthetic intermediates for unintended fluorination or hydrolysis .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Answer:

  • Catalyst Screening: Test ligands (e.g., dppf vs. bpy) in nickel-catalyzed reactions to improve turnover frequency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
  • Temperature Control: Lower reaction temperatures (e.g., 0°C) minimize decomposition of thermally labile trifluoromethoxy groups .

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